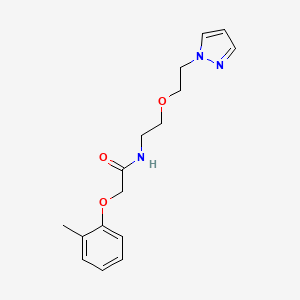

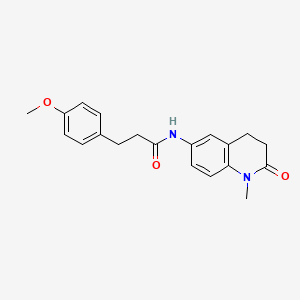

![molecular formula C7H6IN3 B2547021 5-Iodo-2-methylpyrazolo[3,4-b]pyridine CAS No. 2594436-04-9](/img/structure/B2547021.png)

5-Iodo-2-methylpyrazolo[3,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Iodo-2-methylpyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The presence of the iodine atom at the 5-position of the pyrazolopyridine core structure allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through various methods. One approach involves the gold-catalyzed and iodine-mediated cyclization of enynylpyrazoles, which yields 6-iodopyrazolo[1,5-a]pyridines in good to excellent yields. These iodinated compounds can then be further functionalized to create a variety of substituted pyrazolopyridines . Another method includes a microwave-assisted cyclocondensation reaction between 5-aminopyrazoles and cyclic ketones, catalyzed by iodine under solvent-free conditions, which provides an environmentally friendly synthesis pathway .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the fusion of a pyrazole ring with a pyridine ring. The regioselectivity and the structure of the synthesized compounds can be confirmed through NMR measurements and, in some cases, X-ray diffraction analysis. The presence of substituents on the pyrazolopyridine core can significantly influence the electronic properties and the overall molecular conformation .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions, including nitrosation, nitration, bromination, and methylation, which allow for the introduction of different functional groups into the molecule. For instance, methylation of 2-hydroxypyrazolo[1,5-a]pyridine can lead to the formation of 2-methoxypyrazolo[1,5-a]pyridine and 1-methyl-1,2-dihydropyrazolo[1,5-a]pyridin-2-one . Additionally, the iodine atom in 5-iodopyrazolopyridines can be utilized in Suzuki-Miyaura coupling and Ullmann condensation reactions to introduce aryl or cyano groups, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure and the nature of their substituents. These compounds can exhibit interesting photophysical properties, such as fluorescence, which can be exploited in the development of fluorescent probes. The introduction of electron-donating or electron-withdrawing groups can lead to variations in fluorescence intensity and quantum yields . The tautomeric equilibrium between different forms of pyrazolopyridines, such as enol and keto forms, can also affect their chemical behavior in solution .

Applications De Recherche Scientifique

Synthesis of Potent and Selective Inhibitors : One of the notable applications of pyrazolo[3,4-b]pyridine derivatives is their role in the synthesis of potent and selective inhibitors of A1 adenosine receptors. These compounds have shown high affinity and selectivity toward the A1 receptor subtype, which is significant for therapeutic applications targeting cardiovascular diseases, and neurodegenerative disorders. A 3D QSAR model has further rationalized the relationship between structure and affinity, highlighting the potential of these derivatives in drug design (Manetti et al., 2005).

Heterocyclic Compound Synthesis : Research has also delved into the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine, showcasing the versatility of pyrazolo[3,4-b]pyridine derivatives in constructing complex heterocyclic frameworks. These compounds undergo various reactions, offering a toolkit for chemical modifications and the exploration of tautomeric behaviors, which are crucial for understanding their chemical reactivity and potential applications in medicinal chemistry (Ochi et al., 1976).

Antitumor and Antimicrobial Activities : Another significant application is in the synthesis of enaminones leading to substituted pyrazoles with antitumor and antimicrobial activities. These findings demonstrate the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives, which could be leveraged in the development of new treatments for cancer and infectious diseases (Riyadh, 2011).

Palladium-Mediated Coupling Reactions : The versatility of 5-Iodo-2-methylpyrazolo[3,4-b]pyridine derivatives extends to their use in palladium-mediated coupling reactions. These reactions facilitate the synthesis of novel compounds, showcasing the compound's utility in organic synthesis and potential applications in material science and pharmaceutical chemistry (Lavecchia et al., 2004).

Mécanisme D'action

Target of Action

Similar compounds in the pyrazolo[3,4-b]pyridine family have been associated with various targets, such as tropomyosin receptor kinases (trks) .

Mode of Action

It’s known that pyrazolo[3,4-b]pyridines can interact with their targets to induce changes that can lead to various biological effects .

Biochemical Pathways

Pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their antitubercular activity, suggesting they may interact with pathways related to mycobacterium tuberculosis .

Result of Action

Compounds in the pyrazolo[3,4-b]pyridine family have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

5-iodo-2-methylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c1-11-4-5-2-6(8)3-9-7(5)10-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUZXBWPGPXKDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=NC2=N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-methylpyrazolo[3,4-b]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate](/img/structure/B2546939.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B2546941.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)

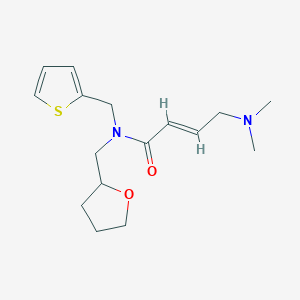

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2546950.png)

![5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546951.png)

![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/no-structure.png)

![2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2546957.png)

![2-[3-(Trimethylsilyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2546959.png)